
2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a pyrrolidine ring, which is often found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the pyrrolidine ring via a series of condensation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds with different properties.
Substitution: The benzodioxole and pyrrolidine rings can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.
Scientific Research Applications
2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring can also play a role in the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and may have similar biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are often studied for their pharmacological properties.
Uniqueness
What sets 2-(1,3-Benzodioxol-5-YL)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid apart is the combination of the benzodioxole and pyrrolidine rings within a single molecule. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
75810-48-9 |
|---|---|
Molecular Formula |
C13H13NO5 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO5/c1-14-11(15)5-8(13(16)17)12(14)7-2-3-9-10(4-7)19-6-18-9/h2-4,8,12H,5-6H2,1H3,(H,16,17) |
InChI Key |
VGQOMLZXAWLUNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorophenoxy)methyl]-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B11945617.png)

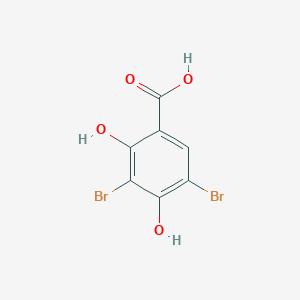
![4-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11945632.png)

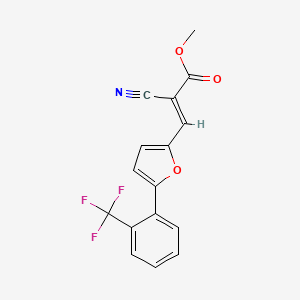


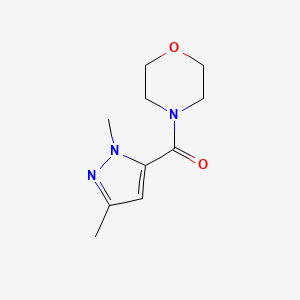
![Bicyclo[3.2.0]hept-3-en-2-one](/img/structure/B11945675.png)
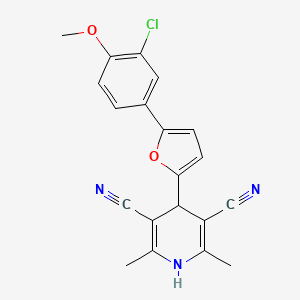
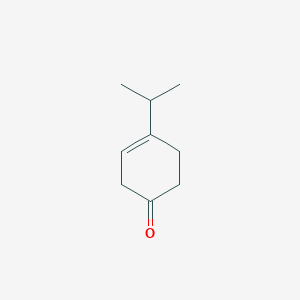

![Dimethyl 5-[(4-chloro-2-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate](/img/structure/B11945685.png)
